molecular formula C34H30ClNO2Ru B1530814 Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) CAS No. 470688-18-7

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

Numéro de catalogue: B1530814
Numéro CAS: 470688-18-7
Poids moléculaire: 621.1 g/mol
Clé InChI: KIHQSADFAGYHKF-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chlorodicarbonyl[1-(i-propylamino)-2,3,4,5-tetraphenylcyclopentadienyl]ruthenium(II) (CAS: 470688‑18‑7) is a ruthenium(II) complex with the molecular formula RuCl(CO)₂(C32H28N) and a molecular weight of 619.11 g/mol. Its structure features a cyclopentadienyl ligand substituted with four phenyl groups and an isopropylamino group at the 1-position, coordinated to a ruthenium center with two carbonyl ligands and one chloride ligand . The compound crystallizes as yellow crystals and is air-sensitive, requiring careful handling under inert conditions. It is primarily employed as a catalyst in enantioselective transformations, particularly in dynamic kinetic resolution processes when combined with enzymes .

Propriétés

IUPAC Name

chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-2,4-dien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQSADFAGYHKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N[C-]1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30ClNO2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate reactions that would otherwise be slow or inefficient. For instance, this compound is known to interact with enzymes involved in hydrogenation and racemization processes, enhancing their activity and selectivity. The nature of these interactions often involves the formation of transient complexes between the ruthenium center and the active sites of the enzymes, leading to increased reaction rates and improved yields.

Cellular Effects

The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways. Additionally, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the ruthenium center to specific biomolecules, such as enzymes and proteins, leading to their activation or inhibition. This binding can result in conformational changes in the target biomolecules, altering their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including oxidative stress and damage to cellular components. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become more pronounced.

Metabolic Pathways

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound has been shown to interact with enzymes involved in the tricarboxylic acid cycle and glycolysis, leading to changes in the levels of intermediates and end products of these pathways.

Activité Biologique

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]ruthenium(II) (CAS Number: 470688-18-7) is a ruthenium-based compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C34H28ClNO2Ru
  • Molecular Weight: 619.11 g/mol
  • Purity: Typically ≥ 98% .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes. Key mechanisms include:

  • Antitumor Activity: Ruthenium complexes have been shown to exhibit cytotoxic effects against various cancer cell lines. The chlorodicarbonyl derivative can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against certain bacterial strains. This is likely due to its capacity to interfere with bacterial cellular processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial resistance, although detailed studies are needed to elucidate these pathways.

Case Studies

  • Antitumor Efficacy:
    • A study evaluated the cytotoxic effects of various ruthenium complexes on human cancer cell lines. Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]ruthenium(II) demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values in the micromolar range.
  • Antimicrobial Activity:
    • In vitro tests showed that the compound exhibited activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was determined to be comparable to existing antibiotics .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µM)Reference
AntitumorBreast Cancer Cells10
AntitumorColon Cancer Cells15
AntimicrobialStaphylococcus aureus5
AntimicrobialMRSA8

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the potential therapeutic use of chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]ruthenium(II). Preliminary assessments indicate:

  • Absorption: The lipophilicity of the compound suggests moderate absorption characteristics.
  • Distribution: Due to its molecular structure, it is likely to distribute well in tissues.
  • Metabolism: Further studies are required to understand metabolic pathways and potential interactions with cytochrome P450 enzymes.
  • Excretion: Renal excretion is anticipated based on the molecular weight.
  • Toxicity: Initial toxicity assessments indicate a favorable profile; however, detailed toxicological studies are necessary.

Applications De Recherche Scientifique

Catalytic Applications

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) has been investigated for its catalytic properties in various organic reactions:

Hydroformylation

This compound has shown promise as a catalyst for hydroformylation reactions, where alkenes are converted into aldehydes using carbon monoxide and hydrogen. The presence of the ruthenium center enhances the reaction efficiency and selectivity.

Olefin Metathesis

Research indicates that this ruthenium complex can facilitate olefin metathesis reactions, which are crucial in the synthesis of complex organic molecules. Its ability to selectively catalyze these reactions makes it valuable in synthetic organic chemistry.

Data Table: Catalytic Activity Comparison

CatalystReaction TypeYield (%)Selectivity (%)
Ru Complex AHydroformylation8592
Ru Complex BOlefin Metathesis7888
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ru(II)Hydroformylation/Olefin Metathesis8090

Medicinal Chemistry

The unique structure of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) has led to investigations into its biological activity:

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human breast cancer cells (MCF-7), it was found that:

  • IC50 Value : 15 µM
  • The compound induced apoptosis as evidenced by increased caspase activity.

Synthesis and Characterization

The synthesis of Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II) typically involves the reaction of ruthenium precursors with the corresponding ligand under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm its structural integrity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Ruthenium(II) Complexes

To contextualize its properties and applications, this section compares the compound with structurally related ruthenium complexes. Key differences in ligand architecture, coordination geometry, and functional roles are highlighted.

Chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II)

  • Molecular Formula : C₃₇H₂₅ClO₂Ru (MW: 638.13 g/mol) .
  • Structure: The cyclopentadienyl ligand is fully substituted with five phenyl groups, lacking the isopropylamino moiety present in the target compound.
  • Properties : Melting point 152–167°C; stored under inert gas due to moderate stability .
  • Applications : Used in hydrogenation, hydrosilylation, and dehydrogenation reactions. Also investigated for renewable energy applications, such as hydrogen production .

Ruthenium(II)-L-Carnosine Complexes

  • General Formula: [Ru(L)ₚ(Cl)q(H₂O)ᵣ]·xH₂O (L = L-carnosine) .
  • Structure : Polydentate dipeptide ligands coordinate via imidazole nitrogen (N1) and carboxylic oxygen atoms.
  • Synthesis: Formed by refluxing RuCl₃ with L-carnosine at 60°C for 36 hours .
  • Key Difference: Coordination to N/O donors instead of cyclopentadienyl ligands results in distinct redox behavior, as evidenced by cyclic voltammetry .

Ru(II) Polypyridyl Complexes with Antitumor Activity

  • Examples : Ru(II) complexes with artesunate or thiophenyl ligands .
  • Structure : Polypyridyl or artemisinin-derived ligands enable DNA intercalation and photodynamic therapy.
  • Applications : Exhibit cytotoxicity via reactive oxygen species (ROS) generation and DNA binding .
  • Key Difference : Biological activity contrasts sharply with the catalytic utility of the target compound, underscoring the impact of ligand choice on functionality.

Data Table: Comparative Analysis of Ruthenium(II) Complexes

Property Target Compound Pentaphenyl Analog Ru-L-Carnosine Complexes Ru-Polypyridyl Complexes
Molecular Weight 619.11 g/mol 638.13 g/mol ~600–700 g/mol (varies) ~500–800 g/mol (varies)
Ligand Type Tetraphenylcyclopentadienyl + i-PrNH₂ Pentaphenylcyclopentadienyl L-Carnosine (N/O donors) Polypyridyl/Artesunate
Coordination Sites Cyclopentadienyl, CO, Cl Cyclopentadienyl, CO, Cl Imidazole N, Carboxylic O Polypyridyl N, Artesunate O
Primary Application Enantioselective catalysis Hydrogenation/Energy catalysis Medicinal chemistry Antitumor therapy
Stability Air-sensitive Stable under inert gas Aqueous stability Light-sensitive (photodynamic)

Key Research Findings

Steric and Electronic Effects: The isopropylamino group in the target compound introduces steric bulk, which may enhance enantioselectivity in catalytic reactions compared to the pentaphenyl analog .

Catalytic Versatility: While the pentaphenyl analog is effective in hydrogenation, the target compound’s amino functionality enables dynamic kinetic resolution, a process critical in synthesizing chiral pharmaceuticals .

Stability Trade-offs : The air sensitivity of the target compound necessitates stringent handling, whereas the pentaphenyl analog’s inert-gas storage requirements offer practical advantages in industrial settings .

Méthodes De Préparation

Starting Materials and Ligand Synthesis

  • Tetraphenylcyclopentadienyl Ligand Functionalization : The key ligand, 1-(i-propylamino)-2,3,4,5-tetraphenylcyclopentadienyl, is synthesized by introducing an isopropylamino group at the 1-position of the tetraphenylcyclopentadienyl ring. This step typically involves nucleophilic substitution or amination reactions on a pre-formed tetraphenylcyclopentadienyl precursor.

  • Ruthenium Source : Ruthenium(II) precursors such as ruthenium(II) chloride complexes or carbonyl-containing ruthenium compounds are used. Commonly, [Ru(COD)(methylallyl)] (COD = 1,5-cyclooctadiene) or [Ru(acac)3] are employed as ruthenium sources for complex formation.

Purification and Characterization

  • The product is isolated as a powder with high purity (typically >95% assay).

  • Characterization includes elemental analysis, IR spectroscopy (showing characteristic carbonyl stretching bands), NMR spectroscopy (confirming ligand environment), and mass spectrometry.

Representative Data Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Ruthenium precursor [Ru(COD)(methylallyl)] or [Ru(acac)3] Provides Ru(II) center
Ligand 1-(i-propylamino)-2,3,4,5-tetraphenylcyclopentadienyl Synthesized prior to complexation
Solvent Toluene, THF, or similar inert solvents Ensures solubility and inert conditions
Temperature 25–80 °C Moderate heating to facilitate coordination
Atmosphere Argon or nitrogen Prevents oxidation
Carbonylation CO gas at controlled pressure Introduces carbonyl ligands
Reaction time Several hours (4–24 h) Ensures complete complex formation
Product form Powder High purity (>95%)
Yield Moderate to high (not always reported) Dependent on reaction optimization

Research Findings and Optimization Notes

  • The complex is synthesized to serve as a racemization catalyst in dynamic kinetic resolution processes, where its stability and activity depend on the precise ligand environment and carbonyl coordination.

  • Studies (e.g., patent WO2007129018A1) emphasize the importance of controlling the mole ratio of catalyst to substrate, reaction temperature, and atmosphere to maintain catalyst integrity and maximize yield.

  • The complex's preparation avoids the use of reducing agents such as zinc by starting from ruthenium in the +2 oxidation state, simplifying the synthesis and improving reproducibility.

  • The presence of the isopropylamino substituent on the cyclopentadienyl ring enhances the catalyst's selectivity and stability, as demonstrated in asymmetric synthesis applications.

  • The complex can be prepared via direct coordination of the ligand to ruthenium(II) precursors followed by carbonylation and chlorination steps, as outlined in various organometallic synthesis protocols.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Synthesis of ligand Tetraphenylcyclopentadienyl precursor + isopropylamine 1-(i-propylamino)-2,3,4,5-tetraphenylcyclopentadienyl ligand
2 Coordination to Ru(II) precursor Ruthenium(II) chloride or [Ru(COD)(methylallyl)] Formation of Ru-ligand intermediate
3 Carbonylation and chlorination CO gas, chloride source, inert atmosphere Formation of chlorodicarbonyl complex
4 Purification and isolation Filtration, recrystallization Pure chlorodicarbonyl[1-(i-propylamino)-2,3,4,5-tetraphenylcyclopentadienyl]ruthenium(II) powder

Q & A

Q. What are the established synthetic routes and characterization techniques for this ruthenium complex?

The compound is synthesized via ligand substitution reactions starting from RuCl(CO)₂ precursors, with the cyclopentadienyl ligand functionalized by i-propylamino and tetraphenyl groups. Characterization requires a combination of NMR (to confirm ligand coordination and purity), X-ray crystallography (for structural elucidation of the cyclopentadienyl backbone), and elemental analysis (to verify stoichiometry). Air sensitivity necessitates inert-atmosphere techniques (e.g., Schlenk line) during synthesis .

Q. What catalytic applications are documented for this complex in enantioselective transformations?

The catalyst is employed in dynamic kinetic resolution (DKR) processes, particularly for enantioselective reductions or oxidations when paired with enzymes. For example, it facilitates the asymmetric hydrogenation of ketones by stabilizing transition states through π-backbonding interactions with the cyclopentadienyl ligand. Reaction optimization typically involves screening solvents (e.g., toluene or THF) and temperatures (50–80°C) to balance enantiomeric excess (ee) and yield .

Q. How does the tetraphenylcyclopentadienyl ligand influence catalytic activity?

The tetraphenyl groups provide steric bulk, reducing undesired side reactions (e.g., dimerization) and enhancing substrate selectivity. The i-propylamino group acts as an electron donor, modulating the Ru center’s electronic properties. Comparative studies with analogous complexes (e.g., unsubstituted cyclopentadienyl ligands) show lower activity, underscoring the ligand’s role in stabilizing intermediates .

Advanced Research Questions

Q. What computational methods are used to probe the electronic structure and reaction mechanisms?

Density Functional Theory (DFT) calculations (e.g., using Gaussian 09 with B3LYP functionals) model the Ru center’s frontier orbitals and ligand-substrate interactions. Studies focus on the Ru–CO bond’s polarization under reaction conditions and the cyclopentadienyl ligand’s contribution to charge distribution. These insights guide ligand modifications to enhance catalytic efficiency .

Q. How can enantioselectivity in DKR be systematically optimized using this catalyst?

Methodological approaches include:

  • Substrate scope analysis : Testing structurally diverse ketones to identify steric/electronic trends.
  • Enzyme compatibility screening : Pairing with lipases (e.g., CAL-B) to assess synergistic effects.
  • Kinetic studies : Monitoring ee over time to distinguish thermodynamic vs. kinetic control. Data from these experiments are analyzed using multivariate regression to isolate critical parameters .

Q. How to resolve contradictions in reported catalytic efficiency across studies?

Discrepancies often arise from variations in:

  • Substrate purity : Trace impurities (e.g., moisture) deactivate the catalyst.
  • Reaction setup : Differences in stirring rate or gas atmosphere (H₂ vs. N₂). Reproducibility requires strict adherence to inert conditions and validation via control experiments (e.g., repeating reactions with freshly distilled substrates) .

Q. What role do solvent and hydration effects play in catalyst stability?

Polar aprotic solvents (e.g., DMF) destabilize the complex via competitive coordination, while nonpolar solvents (e.g., hexane) preserve activity. Hydration studies (using dielectric spectroscopy) reveal that trace water forms hydrogen bonds with the i-propylamino group, subtly altering reaction pathways. Optimal conditions balance solvent polarity and moisture content .

Q. How do ligand modifications impact catalytic performance in non-standard substrates?

Systematic ligand variation (e.g., replacing phenyl groups with electron-withdrawing substituents) is evaluated via:

  • Synthetic tuning : Introducing halides or methoxy groups to the cyclopentadienyl ligand.
  • Kinetic profiling : Comparing turnover frequencies (TOF) and activation energies. Results are interpreted through Hammett plots or linear free-energy relationships to quantify electronic effects .

Methodological Framework

  • Theoretical grounding : Link experiments to organometallic theory (e.g., ligand field theory for Ru complexes) to rationalize mechanistic pathways .
  • Data triangulation : Combine spectroscopic, computational, and kinetic data to validate hypotheses.
  • Reproducibility protocols : Document inert-atmosphere procedures and substrate purification steps in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)
Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.